molecular formula C16H12Cl2N2OS2 B3011756 2,5-dichloro-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-98-9

2,5-dichloro-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B3011756
CAS RN: 476626-98-9
M. Wt: 383.31
InChI Key: FDJDEBAWADOHLE-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on the thiazole ring .


Synthesis Analysis

Thiazoles are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Physical And Chemical Properties Analysis

Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Anticancer Research

The pharmacophore hybridization approach is widely used in the design of drug-like small molecules with anticancer properties. Compounds with a thiazole ring, such as our subject compound, are often explored for their potential anticancer activities. The presence of the thiophene and carboxamide groups may also contribute to the compound’s ability to act as a high-affinity ligand to potential anticancer targets .

Antimicrobial and Antifungal Applications

Thiazoles and thiophenes are known for their antimicrobial and antifungal activities. The compound could be synthesized and screened for these properties, potentially leading to the development of new antimicrobial and antifungal agents .

Organic Semiconductor Research

Thiophene derivatives play a significant role in the advancement of organic semiconductors. The subject compound, with its thiophene core, could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Anti-inflammatory and Analgesic Activities

Thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities. The compound’s structure suggests it could be a candidate for the synthesis and evaluation of these biological activities .

Material Science

Due to the inherent properties of thiophene, compounds like 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide could be investigated for their use as corrosion inhibitors in material science applications .

Neuroprotective Drug Development

Thiazole-containing compounds have been associated with neuroprotective effects. The compound’s potential interaction with neurological pathways could be an area of interest for developing treatments for neurodegenerative diseases .

Future Directions

The future directions for research on thiazoles could involve the design and structure–activity relationship of bioactive molecules . The development of new thiazole derivatives with different substituents could lead to compounds with enhanced biological activities.

properties

IUPAC Name

2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS2/c1-8-3-4-10(9(2)5-8)12-7-22-16(19-12)20-15(21)11-6-13(17)23-14(11)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJDEBAWADOHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide

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